

# Technical Guide: 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

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## Compound of Interest

Compound Name: 1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367208

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione**, a molecule belonging to the pharmacologically significant class of N-substituted isatin derivatives. Due to the absence of a registered CAS number and specific experimental data in publicly available literature, this document outlines a robust, proposed synthesis protocol based on established methodologies for analogous compounds. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related indoline-2,3-dione compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound for drug discovery and development.

## Introduction

Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities. The versatility of the isatin core allows for chemical modifications at various positions, particularly at the N-1 position of the indole nucleus, leading to a diverse library of derivatives with tailored pharmacological profiles. N-substitution has been shown to significantly influence the potency and selectivity of these compounds. The title compound, **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione**, incorporates a

3-(m-tolyloxy)propyl side chain, a feature that may confer unique physicochemical and biological properties, potentially targeting a range of enzymes and receptors.

## Chemical Information

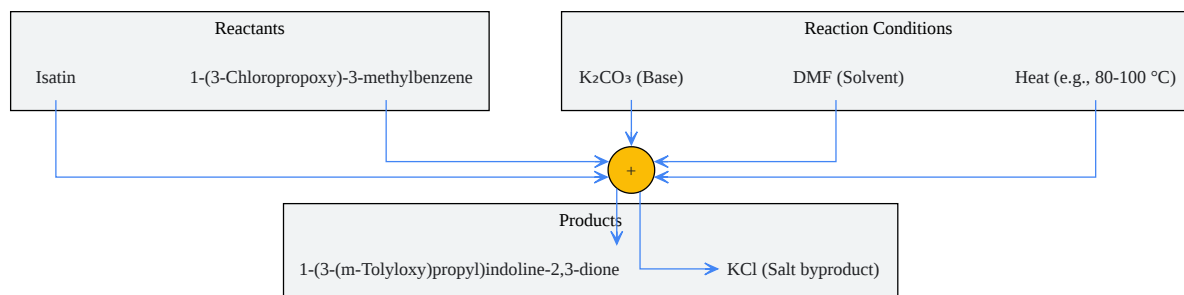
As of the latest searches, a specific CAS number has not been assigned to **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione**, indicating its novelty or limited reporting in chemical databases.

Property	Value
IUPAC Name	1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	295.33 g/mol
Canonical SMILES	<chem>CC1=CC(=CC=C1)OCCC2N(C3=CC=CC=C3C2=O)C(=O)</chem>
Physical State	Expected to be a solid at room temperature

## Proposed Synthesis Protocol

The synthesis of **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione** can be achieved via a nucleophilic substitution reaction, a common and effective method for the N-alkylation of isatin. A proposed experimental protocol is detailed below, adapted from methodologies used for the synthesis of similar N-propyl-substituted indoline-2,3-diones.

Reaction Scheme:



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**Figure 1.** Proposed synthesis of **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione**.

#### Experimental Protocol:

- Preparation of the Reaction Mixture: To a solution of indoline-2,3-dione (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equivalents) as a base.
- Addition of Alkylating Agent: To the stirred suspension, add 1-(3-chloropropoxy)-3-methylbenzene (1.1-1.2 equivalents).
- Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione**.

**Characterization:** The structure of the synthesized compound should be confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and IR spectroscopy.

## Potential Biological Activities and Signaling Pathways

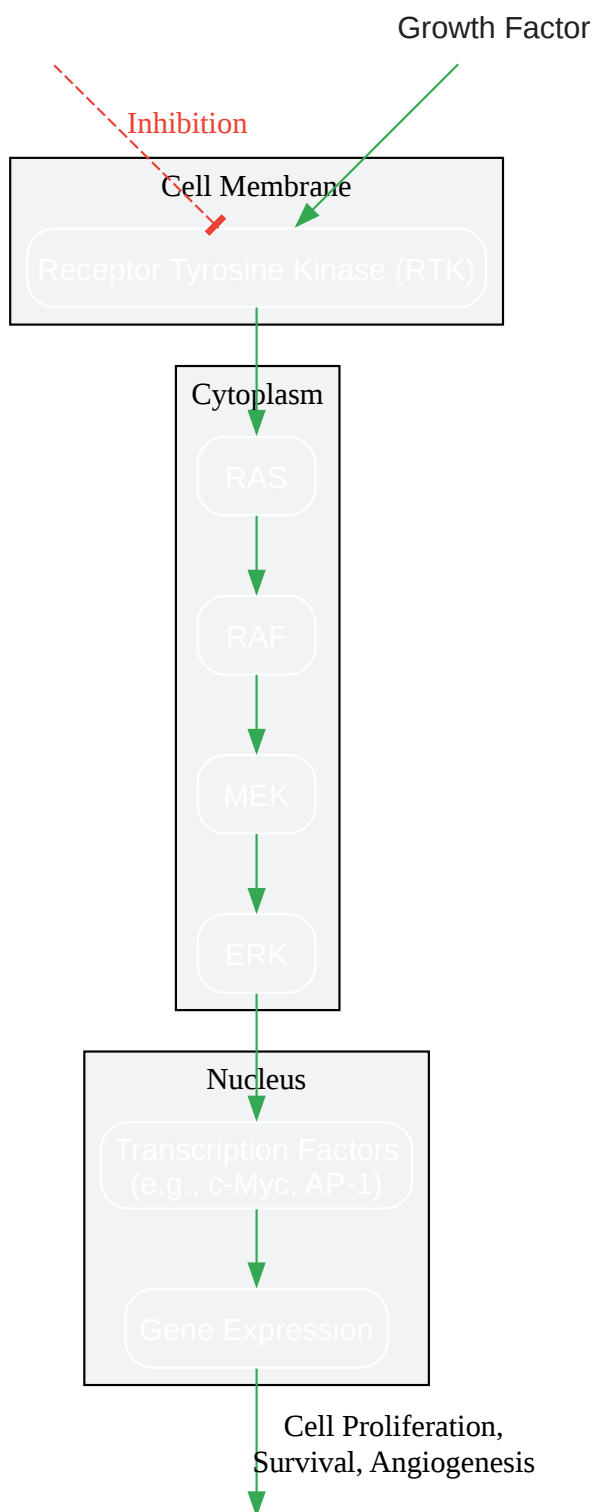
While there is no specific biological data for **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione**, the indoline-2,3-dione scaffold is a well-established pharmacophore with a wide range of activities.

Anticipated Biological Activities:

- **Anticancer Activity:** Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The substitution at the N-1 position can modulate the selectivity and potency against specific kinases.
- **Enzyme Inhibition:** The isatin core can act as an inhibitor for various enzymes, including monoamine oxidases (MAOs), caspases, and matrix metalloproteinases (MMPs). The nature of the N-1 substituent plays a critical role in the inhibitory profile.
- **Antimicrobial and Antiviral Activity:** Numerous N-substituted isatin derivatives have demonstrated activity against a range of bacteria, fungi, and viruses.

Potential Signaling Pathway Involvement:

Given the known anticancer properties of isatin derivatives, **1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione** could potentially inhibit receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.



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**Figure 2.** Potential inhibition of the RTK signaling pathway.

## Conclusion

**1-(3-(m-Tolyloxy)propyl)indoline-2,3-dione** is a novel compound with significant potential for biological activity, stemming from its N-substituted indoline-2,3-dione core. While specific experimental data is currently unavailable, this guide provides a solid foundation for its synthesis and exploration of its pharmacological properties. The proposed synthesis protocol offers a clear and established route for obtaining this compound. Further research into its biological effects is warranted and could unveil new therapeutic applications, particularly in the fields of oncology and enzyme inhibition. This document serves as a starting point for researchers aiming to investigate this promising molecule.

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